MG-dG Adduct

Description

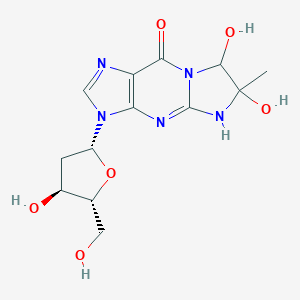

Structure

3D Structure

Properties

CAS No. |

159062-85-8 |

|---|---|

Molecular Formula |

C13H17N5O6 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1 |

InChI Key |

FGUOIKXAPPJNLE-GFAWAZIOSA-N |

SMILES |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |

Isomeric SMILES |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O |

Synonyms |

3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one methylglyoxal-deoxyguanosine adduct MG-dG adduct |

Origin of Product |

United States |

The Mg Dg Adduct

Chemical Structure and Formation

Methylglyoxal (B44143) reacts with deoxyguanosine (dG) to form several adducts. The primary initial product is a cyclic imidazopurinone adduct, 1,N2-(1,2-dihydroxy-2-methyl)ethano-dG, often referred to as cMG-dG or MG-dG. nih.govresearchgate.net This reaction involves the two electrophilic carbonyl groups of MG and the nucleophilic N1 and N2 positions of the guanine (B1146940) base. researchgate.net

In addition to the primary cyclic adduct, other MG-dG adducts have been characterized. One notable adduct is N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG). nih.govnih.gov While cMG-dG is formed rapidly, it is also unstable and can degrade. nih.govnih.gov It has been proposed that the unstable cMG-dG can rearrange to form the more stable CEdG. acs.org Another adduct, formed with two equivalents of MG, is N2-(1-carboxyethyl)-7-(1-hydroxy-2-oxopropyl)-dG (MG-CEdG). nih.govresearchgate.net

Major Types of MG-dG Adducts

Several distinct MG-dG adducts have been identified through in vitro experiments. The main adducts resulting from the reaction of methylglyoxal with deoxyguanosine are:

cMG-dG (1,N2-(1,2-dihydroxy-2-methyl)ethano-dG): A cyclic dihydroimidazolone adduct that is formed rapidly but is also reversible. nih.govresearchgate.net

CEdG (N2-(1-carboxyethyl)-2'-deoxyguanosine): A stable adduct that is considered the most abundant MG-DNA adduct found in vivo. nih.govdiabetesjournals.org It exists as two diastereomers, (R)-CEdG and (S)-CEdG. nih.gov

MG-CEdG (N2-(1-carboxyethyl)-7-(1-hydroxy-2-oxopropyl)-dG): An adduct formed from the reaction with two molecules of MG. nih.govresearchgate.net

While multiple adducts are formed in laboratory settings, CEdG is the principal adduct observed in genomic DNA. nih.gov This is attributed to the instability of cMG-dG, which can degrade and lead to the formation of CEdG. nih.gov

Research Findings on Adduct Formation

Studies have shown that the relative amounts of different MG-dG adducts can vary depending on the reaction conditions. For instance, reacting a 20-fold excess of MG with dG leads to the formation of the cyclic cMG-dG adduct. nih.gov In contrast, the formation of CEdG occurs at less than stoichiometric amounts of MG. nih.gov

Research on plasmid DNA treated with MG revealed that CEdG was formed in a dose-dependent manner, with approximately equal yields of the (R) and (S) diastereomers. nih.gov Interestingly, background levels of CEdG have been detected in untreated plasmid DNA isolated from E. coli, suggesting it may be a relatively common endogenous DNA adduct. nih.gov In contrast, the MG-dG imidazopurinone adduct was found to be the major adduct in calf thymus DNA treated with methylglyoxal, with a much higher ratio compared to CEdG. oup.comcore.ac.uk

Advanced Methodologies for the Detection and Quantification of Mg Dg Adducts

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become a cornerstone for the analysis of DNA adducts due to its high specificity, sensitivity, and ability to provide structural information. mdpi.comhealtheffects.orgd-nb.info When coupled with liquid chromatography for upfront separation, it offers a powerful platform for quantifying adducts like MG-dG. mdpi.com The general workflow involves the enzymatic hydrolysis of DNA to release the 2'-deoxyribonucleoside adducts, which are then analyzed by the LC-MS system. mdpi.comacs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantitative analysis of DNA adducts due to its exceptional selectivity and sensitivity. researchgate.netnih.govnih.gov This technique involves the separation of the MG-dG adduct from other components in the DNA hydrolysate using high-performance liquid chromatography (HPLC), followed by detection using a tandem mass spectrometer, typically a triple quadrupole instrument. researchgate.netnih.gov

In LC-MS/MS, the precursor ion corresponding to the protonated this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity by filtering out chemical noise. nih.gov A common fragmentation pathway monitored for nucleoside adducts is the neutral loss of the deoxyribose moiety (116 Da), which is a characteristic signature that helps in the tentative identification of DNA adducts. nih.govacs.org For MG-dG, this allows for its distinction from isobaric adducts, such as N2-(1-carboxyethyl)-2′-deoxyguanosine (CEdG), which can be achieved by optimizing chromatographic conditions, for instance by adjusting the column temperature. researchgate.net The sensitivity of LC-MS/MS methods can reach the femtomole (fmol) to attomole (amol) range, allowing the detection of adducts at levels of one in 10^8 to 10^9 normal nucleotides. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), provides the measurement of accurate mass, which allows for the determination of the elemental composition of an analyte with high confidence. chemrxiv.orgchemrxiv.org This capability is crucial in the field of DNA adductomics, which aims to screen for both known and unknown DNA modifications. chemrxiv.orgchemrxiv.org Instruments like quadrupole-time of flight (Q-TOF) and Orbitrap mass spectrometers are commonly used for HRMS analysis. ifremer.fr

HRMS can be used in an untargeted or targeted fashion. mdpi.comresearchgate.net In untargeted screening, HRMS can identify a wide range of potential DNA adducts in a sample by searching for species that exhibit the characteristic neutral loss of deoxyribose. chemrxiv.orgfrontiersin.org For targeted analysis of MG-dG, HRMS provides very high mass accuracy, which helps to distinguish the adduct from other co-eluting species with similar nominal masses, thereby increasing the specificity and confidence of identification. nih.govresearchgate.net The high resolving power of these instruments, often exceeding 50,000, is a key advantage. nih.gov Recent developments in data-independent acquisition (DIA) methods, such as wide-selected ion monitoring (SIM)/MS2, further enhance the capability to screen for a broad range of DNA adducts, including MG-dG, in complex biological samples. spectroscopyonline.com

For accurate and precise quantification, stable isotope dilution (SID) mass spectrometry is considered the gold standard. nih.govacs.orgresearchgate.netresearchgate.net This method involves the use of a stable isotope-labeled analogue of the this compound as an internal standard. nih.govacs.org The internal standard, typically labeled with 13C or 15N, is chemically identical to the analyte but has a different mass. d-nb.infoacs.org

The stable isotope-labeled internal standard is added to the DNA sample at the very beginning of the sample preparation process. mdpi.comacs.org Because the internal standard and the analyte have identical chemical and physical properties, they behave the same way during extraction, purification, and ionization. nih.gov Therefore, any loss of the analyte during sample workup or variations in ionization efficiency in the mass spectrometer is corrected for by the internal standard. mdpi.comnih.gov Quantification is achieved by measuring the ratio of the MS signal of the endogenous MG-dG to that of the known amount of the added internal standard. nih.gov This approach significantly improves the accuracy and reproducibility of the measurement, which is crucial for determining the low levels of MG-dG adducts found in biological tissues. nih.govacs.org

Table 1: Comparison of Mass Spectrometry-Based Methods for MG-dG Detection

| Method | Principle | Key Advantages | Typical Sensitivity |

|---|---|---|---|

| LC-MS/MS | Separation by LC followed by mass analysis of precursor and specific product ions (SRM). nih.gov | High selectivity and sensitivity, robust for targeted quantification. researchgate.netnih.gov | 1 adduct per 10⁸-10⁹ nucleotides. nih.govnih.gov |

| HRMS | Separation by LC followed by accurate mass measurement to determine elemental composition. chemrxiv.orgchemrxiv.org | High confidence in identification, suitable for both targeted and untargeted screening. chemrxiv.orgresearchgate.net | Low amol range on-column. nih.govresearchgate.net |

| SID-MS | Use of a stable isotope-labeled internal standard for quantification by MS. nih.govacs.org | Gold standard for accuracy and precision, corrects for sample loss and matrix effects. nih.govresearchgate.net | Dependent on the MS platform used, but enhances quantitative reliability. acs.org |

Phosphorous-32 Postlabeling Techniques

The 32P-postlabeling assay is an ultra-sensitive method capable of detecting extremely low levels of DNA adducts, reaching sensitivities of up to one adduct in 10^9–10^10 nucleotides. nih.gov The technique does not require prior knowledge of the adduct's chemical structure, making it suitable for screening for DNA damage from complex exposures. acs.org

The procedure involves four main steps:

Enzymatic digestion: The DNA sample is digested into normal and adducted 3'-mononucleotides. nih.gov

Enrichment: The more hydrophobic adducts are often enriched to increase sensitivity. nih.gov

Radiolabeling: The 5'-hydroxyl group of the nucleotides is radiolabeled by transferring the gamma-32P-phosphate from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation and Detection: The 32P-labeled adducts are separated from the excess of normal nucleotides, typically using thin-layer chromatography (TLC) or HPLC, and then detected and quantified based on their radioactivity. nih.govoup.com

While highly sensitive, the 32P-postlabeling method has limitations for certain adducts. For unstable adducts, such as some N-7 substituted guanine (B1146940) adducts, modifications to the standard protocol, like performing the enzymatic digestion at low temperatures, are necessary to prevent the loss of the adduct before labeling. pnas.org Although the technique has been widely used for bulky aromatic adducts, its application to more polar adducts like MG-dG is possible but may require specific chromatographic conditions for separation. oup.commdpi.com

Considerations for Sample Preparation in DNA Adductomics

The quality of the data obtained from any of the advanced methodologies described above is highly dependent on the sample preparation process. acs.org The main goal of sample preparation in DNA adductomics is to isolate the DNA, hydrolyze it to nucleosides, and enrich the adducts while removing interfering matrix components. chemrxiv.orgmdpi.com

A typical workflow includes:

DNA Isolation: DNA is extracted from tissues or cells using methods that ensure high purity and yield. This often involves cell lysis, protein digestion with proteinase K, and removal of RNA with RNase. chemrxiv.org

Enzymatic Hydrolysis: The purified DNA is enzymatically digested to individual 2'-deoxyribonucleosides. A combination of enzymes such as DNase I, nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase is commonly used. chemrxiv.orgacs.orgacs.org

Purification/Enrichment: Solid-phase extraction (SPE) is frequently employed to remove the highly abundant normal nucleosides and other interfering substances, thereby enriching the sample for the low-level DNA adducts. nih.govfrontiersin.org HPLC-based fraction collection can also be used to isolate the adducts of interest before MS analysis. frontiersin.org

A critical consideration during sample preparation is the potential for artifactual formation of adducts. acs.org For instance, care must be taken to avoid oxidative conditions that could artificially generate adducts like 8-oxo-dG from dG. nih.gov The use of stable isotope-labeled internal standards from the earliest stage of sample preparation is the most effective way to control for and correct any variability or loss during these extensive workup procedures. mdpi.com

Cellular Repair Mechanisms and Recognition of Mg Dg Adducts

Nucleotide Excision Repair (NER) Pathway in MG-dG Processing

The Nucleotide Excision Repair (NER) pathway is a versatile mechanism that removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgmdpi.com Research indicates that NER is a primary pathway for clearing glycation adducts from nucleotides. nih.gov Studies involving E. Coli have demonstrated the critical role of NER in mitigating the mutagenic effects of methylglyoxal (B44143). nih.gov In these studies, NER-deficient bacterial strains exhibited higher frequencies of base-pair mutations when exposed to MG compared to wild-type strains, highlighting the pathway's protective function. nih.gov

The NER pathway generally involves the recognition of the lesion, unwinding of the DNA around the damage, dual incision of the damaged strand on both sides of the adduct, and removal of the resulting oligonucleotide. wikipedia.org The gap is then filled by a DNA polymerase and sealed by a ligase. wikipedia.org While MG-dG adducts are not as bulky as some lesions induced by environmental carcinogens, they can cause sufficient distortion to be recognized by the NER machinery. nih.govwikipedia.org

Table 1: Research Findings on NER Pathway in MG-dG Adduct Repair

| Finding | Organism/System | Significance | Reference(s) |

| NER is responsible for clearing nucleotide glycation adducts. | General principle | Establishes NER as a key repair pathway for adducts like MG-dG. | nih.gov |

| NER-deficient strains show increased mutation frequency upon MG exposure. | E. coli | Provides direct evidence for NER's role in repairing MG-induced DNA damage. | nih.gov |

| High glucose levels can decrease the expression of NER proteins. | Human cells | Links metabolic state to NER efficiency and MG-dG accumulation. | nih.gov |

Proposed Role of Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is primarily responsible for correcting small, non-helix-distorting base lesions that arise from oxidation, deamination, or alkylation. nih.gov The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. youtube.com This site is then further processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. youtube.com

While NER is cited as a key pathway for bulky adducts, the potential involvement of BER in processing MG-dG adducts or their derivatives cannot be entirely ruled out. The specific structure of the this compound determines the repair pathway activated. nih.gov Some studies have utilized experimental systems involving proteins that participate in both BER and NER to investigate MG-induced damage. For instance, MG-modified shuttle vectors were transfected into human fibroblasts to assess repair, with a focus on the XPG protein, which has roles in both repair pathways. nih.gov This suggests a potential overlap or interplay between the pathways in managing the spectrum of damage caused by methylglyoxal.

Mismatch Repair (MMR) Pathway Context

The DNA Mismatch Repair (MMR) system is crucial for maintaining genomic fidelity by correcting base-base mismatches and small insertion-deletion loops that primarily arise from errors during DNA replication. nih.govnih.govwikipedia.org The core of the MMR machinery involves recognition of the mismatch by MutS homolog proteins, followed by recruitment of MutL homologs and other factors that mediate the excision of the error-containing strand. nih.govwikipedia.org

While the primary role of MMR is to correct replication errors, it is also implicated in the cellular response to certain types of DNA damage. nih.govnih.gov The MMR system can recognize DNA adducts from some chemical carcinogens, which can trigger cellular responses like apoptosis. nih.gov The formation of an this compound can lead to improper base pairing during replication, for example, by pairing with adenine (B156593) or guanine (B1146940) instead of cytosine. nih.govresearchgate.net Such a mismatch could potentially be recognized by the MMR machinery. However, direct evidence specifically detailing the processing of MG-dG adducts by the MMR pathway is less established compared to the role of NER. The involvement of MMR is more likely contextual, relating to the processing of mispairs that arise as a consequence of the adduct during replication. nih.govnih.gov

Influence of Cellular Context and Metabolic State on Repair Efficiency

The efficiency of DNA repair pathways is not static but is influenced by the cellular environment and metabolic state. nih.gov This is particularly relevant for MG-dG adducts, as methylglyoxal levels are intrinsically linked to glucose metabolism. nih.govresearchgate.net Conditions such as hyperglycemia, characteristic of diabetes, can lead to increased production of MG and consequently higher levels of MG-DNA adducts. nih.gov

Compounding this issue, research has shown that high glucose conditions can impair the DNA repair machinery itself. Specifically, elevated glucose levels have been demonstrated to decrease the expression of proteins in the NER pathway. nih.gov This downregulation of essential repair proteins leads to a reduced capacity to remove MG-dG adducts, resulting in their accumulation and an increase in genomic instability. This creates a harmful cycle where the metabolic state that increases the formation of DNA damage also suppresses its repair. nih.gov The detoxification of MG by cellular systems, such as the glyoxalase pathway, also plays a critical role. Impairment of this system can lead to higher steady-state levels of MG, placing a greater burden on DNA repair pathways. nih.govacs.org

Table 2: Factors Influencing this compound Repair Efficiency

| Influencing Factor | Effect on Repair | Mechanism | Reference(s) |

| High Glucose (Hyperglycemia) | Decreased Repair Efficiency | Downregulation of NER pathway protein expression. | nih.gov |

| Glyoxalase System Activity | Indirectly affects repair burden | Detoxifies MG, reducing the rate of adduct formation. Impairment increases the load on repair systems. | nih.govacs.org |

Molecular and Genomic Consequences of Mg Dg Adduct Accumulation

Induction of Genomic Instability

The accumulation of MG-dG adducts is a direct threat to the stability of the genome. oup.comnih.gov Genomic instability, a hallmark of many cancers, can be defined as an increased tendency for the genome to acquire mutations and other alterations, such as chromosomal rearrangements. oup.comnki.nl The presence of MG-dG adducts contributes to this instability primarily by causing physical disruptions to the DNA structure, which can lead to the formation of DNA strand breaks. researchgate.net These breaks, if not properly repaired, can result in more complex chromosomal abnormalities during cell division.

Research has demonstrated a direct link between exposure to methylglyoxal (B44143) and an increase in both MG-dG adduct levels and DNA strand breaks in human cell lines. researchgate.net This disruption of the primary DNA sequence and structure serves as a precursor to the more specific mutagenic events detailed below.

| Condition | Relative this compound Level (pmol/mg DNA) | Relative DNA Strand Breaks (Comet Assay) | Source |

|---|---|---|---|

| Control HL60 Cells | Baseline | Baseline | researchgate.net |

| HL60 Cells + Methylglyoxal (524 µM) | Significant Increase | Significant Increase | researchgate.net |

Mutagenic Spectrum of MG-dG Adducts

When DNA containing an this compound is not repaired before replication, it can lead to the insertion of incorrect nucleotides by DNA polymerases, resulting in permanent mutations. nih.gov The adduct has a characteristic mutational signature, dominated by specific types of base substitutions.

The most frequently observed mutations arising from MG-dG adducts are G→T and G→A transversions. nih.gov This mutational pattern is consistent with the behavior of other bulky guanine (B1146940) adducts, which often disrupt normal Watson-Crick base pairing. nih.govnih.gov During replication, the distorted structure caused by the this compound can lead a DNA polymerase to misinterpret the modified guanine.

The G→A transition, in particular, is a well-characterized outcome for some alkylated guanine adducts, such as O6-methylguanine, which preferentially pairs with thymine during DNA synthesis. oup.com A subsequent round of replication then fixes a G:C to A:T mutation in the genome. oup.com Similarly, the misincorporation of adenine (B156593) opposite the this compound leads to G→A mutations. The G→T transversion occurs when the cellular machinery misreads the adducted guanine and inserts a thymine instead. Studies on other bulky adducts confirm that G to T transversions are a typical outcome. nih.gov

While G→T and G→A transversions are predominant, other types of mutations, such as A:T → G:C transitions, can occur under specific cellular contexts. nih.gov The capacity of a DNA adduct to induce various mutations is influenced by several factors, including the specific DNA sequence surrounding the adduct, the fidelity of the DNA polymerase involved in bypassing the lesion, and the structural conformation of the adduct itself. nih.gov Some DNA adducts are known to induce multiple types of mutations, and while less common for MG-dG, the potential for A:T → G:C transitions highlights the complex interplay between the DNA lesion and the cellular repair and replication machinery. nih.gov

Impact on DNA Replication Fidelity and Processivity

The presence of an this compound in the DNA template poses a significant obstacle to the DNA replication machinery. nih.govnih.gov The bulky nature of the adduct can physically block the progression of high-fidelity replicative DNA polymerases, leading to a stalled replication fork. nih.govresearchgate.net

To overcome such blocks, cells may employ specialized, lower-fidelity translesion synthesis (TLS) polymerases. nih.gov These enzymes have a more open active site that can accommodate bulky lesions, but they are inherently more error-prone. nih.gov For instance, studies on M1dG, a related adduct, show that human TLS polymerases can bypass the lesion but often do so by inserting an incorrect nucleotide, such as adenine (dAMP) or guanine (dGMP), opposite the adduct, thereby introducing a mutation. nih.gov This process, while allowing replication to complete, comes at the cost of reduced replication fidelity and is a major source of the mutations described above.

Modulation of Gene Transcription and Expression

Beyond replication, MG-dG adducts can also interfere with the process of gene transcription. nih.govnih.gov The RNA polymerase complex, which reads the DNA template to synthesize RNA, can be physically impeded by the presence of a bulky adduct. nih.gov This can lead to truncated RNA transcripts and a subsequent reduction in the expression of the affected gene.

If adducts form in critical regions of a gene, such as the promoter or coding sequence, they can alter or halt transcription, thereby modulating the levels of proteins crucial for cellular function. nih.gov The persistence of high levels of MG-dG adducts, particularly in mitochondrial DNA where they are found in higher concentrations, could have deleterious consequences for the transcription of essential mitochondrial genes involved in energy production. nih.gov

| Molecular Process | Effect of Adduct | Mechanism | Source |

|---|---|---|---|

| DNA Replication | Stalling of replicative polymerases; error-prone bypass | Physical blockage of the polymerase active site; recruitment of low-fidelity translesion synthesis (TLS) polymerases. | nih.gov |

| Gene Transcription | Inhibition or blockage of RNA polymerase progression | Physical obstruction on the DNA template, preventing transcriptional elongation. | nih.gov |

| Genomic Stability | Induction of DNA strand breaks | Structural distortion of the DNA helix and byproducts of repair processes. | researchgate.net |

Activation of Cellular Stress Responses and Signaling Pathways

The cell possesses intricate surveillance systems to detect DNA damage and other forms of stress. The presence of MG-dG adducts can trigger a coordinated cellular stress response, often referred to as the DNA Damage Response (DDR). frontiersin.org This response involves a complex network of signaling pathways designed to arrest the cell cycle to allow time for repair, induce the expression of DNA repair genes, and, if the damage is too severe, initiate programmed cell death (apoptosis). nih.govoup.com

Key signaling kinases such as ATM and ATR are activated in response to DNA lesions, which in turn activate downstream effectors that control cell cycle checkpoints and repair processes. frontiersin.orgoup.com Furthermore, the accumulation of damaged cellular components, a consequence of adduct formation, can lead to other forms of stress, such as endoplasmic reticulum (ER) stress and oxidative stress, which activate their own protective signaling pathways like the Unfolded Protein Response (UPR). nih.govnih.govmdpi.com These pathways work to restore cellular homeostasis but can also trigger cell death if the stress is unresolved. nih.govmdpi.com

Receptor for Advanced Glycation End Products (RAGE) Activation

The accumulation of MG-dG adducts is intricately linked to the activation of the Receptor for Advanced Glycation End Products (RAGE), a multiligand receptor of the immunoglobulin superfamily. While direct binding of the this compound to RAGE is a subject of ongoing research, compelling evidence points towards an indirect activation mechanism mediated by related molecules.

Methylglyoxal (MG), the precursor to the this compound, can modify proteins and lipids to form advanced glycation end products (AGEs). One such AGE, the methylglyoxal-derived hydroimidazolone (MG-H1), has been shown to bind to the V domain of RAGE. This interaction initiates a sustained period of cellular activation through RAGE-dependent signaling pathways. nih.gov The binding of MG-H1 to RAGE is of high affinity, with a dissociation constant (Kd) in the nanomolar range, and unlike some other AGEs, it does not require attachment to a larger peptide to exert its effect. nih.gov

The activation of RAGE by ligands such as MG-H1 is a critical event that sets in motion a series of downstream signaling events. RAGE activation is known to stimulate various intracellular signaling pathways, including mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK), leading to a pro-inflammatory cellular state. nih.gov

Table 1: RAGE Ligand Interactions

| Ligand | RAGE Domain Interaction | Binding Affinity (Kd) | Downstream Signaling Activation |

|---|---|---|---|

| Methylglyoxal-derived hydroimidazolone (MG-H1) | V domain | ~40 nM | Phosphorylation of c-Jun N-terminal kinase (JNK) |

| Nε-(carboxymethyl)lysine (CML)-containing peptides | V domain | ~100 µM | Immunoinflammatory response |

Reactive Oxygen Species (ROS) Generation

The presence of MG-dG adducts is strongly associated with an increase in cellular Reactive Oxygen Species (ROS), contributing to a state of oxidative stress. While the direct generation of ROS by the this compound itself is not fully elucidated, the metabolic processes leading to its formation and the cellular response to its presence are key sources of oxidative stress.

Mitochondria, the primary sites of cellular respiration, are particularly susceptible to the effects of MG-dG adducts. Studies on a similar adduct, M1dG, which is also derived from lipid peroxidation products, have shown that its levels are significantly higher in mitochondrial DNA (mtDNA) compared to nuclear DNA. nih.govoup.com This accumulation in mtDNA is linked to mitochondrial dysfunction and an increased production of ROS. nih.gov Agents that induce mitochondrial superoxide levels have been shown to increase the levels of M1dG in mtDNA, suggesting a direct link between mitochondrial oxidative stress and the formation and accumulation of these adducts. nih.govoup.com

The leakage of electrons from the mitochondrial electron transport chain is a primary source of superoxide, a potent ROS. nih.gov The accumulation of DNA adducts within the mitochondria can disrupt the normal functioning of the electron transport chain, leading to further electron leakage and a vicious cycle of ROS production. This sustained oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction.

Table 2: M1dG Adduct Levels in Cellular DNA

| Cell Line | Nuclear DNA (adducts per 10^8 nucleotides) | Mitochondrial DNA (adducts per 10^6 dG) | Reference |

|---|---|---|---|

| Human Cell Lines (general) | - | 50-100 fold higher than nuclear DNA | nih.govoup.com |

| Pulmonary microvascular endothelial cells (wild-type mice) | - | ~2 | nih.govoup.com |

Inflammatory Signaling Cascades (e.g., NF-κB)

The activation of RAGE and the generation of ROS, both consequences of this compound accumulation, converge on the activation of pro-inflammatory signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway being a central player.

NF-κB is a family of transcription factors that regulate the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of RAGE by its ligands, including AGEs derived from methylglyoxal, triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB complex to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. mdpi.comnih.gov

Furthermore, the increased production of ROS acts as a potent activator of the NF-κB pathway. nih.gov Oxidative stress can activate IκB kinase (IKK), the enzyme responsible for phosphorylating IκB, thereby promoting NF-κB activation.

Once activated, NF-κB orchestrates the expression of a multitude of pro-inflammatory genes, including those encoding for cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov This leads to the establishment of a pro-inflammatory microenvironment, which, if sustained, can contribute to chronic inflammation and the pathogenesis of various diseases.

Table 3: Key Pro-inflammatory Genes Regulated by NF-κB

| Gene | Protein Product | Function in Inflammation |

|---|---|---|

| TNF | Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine, induces apoptosis, activates other immune cells |

| IL1B | Interleukin-1β (IL-1β) | Pro-inflammatory cytokine, mediates fever, activates lymphocytes |

| IL6 | Interleukin-6 (IL-6) | Pro-inflammatory cytokine, involved in acute phase response, regulates immune cell differentiation |

| ICAM1 | Intercellular Adhesion Molecule 1 | Promotes adhesion and transmigration of leukocytes |

Mechanistic Insights into the Role of Mg Dg Adducts in Pathophysiological Processes

Contribution to Metabolic Dysregulation at the Molecular Level

The formation of methylglyoxal-deoxyguanosine (MG-dG) adducts is intrinsically linked to cellular metabolism, arising from the reactive byproduct methylglyoxal (B44143) (MG). acs.orgnih.gov MG is a potent electrophile generated endogenously from metabolic pathways including glycolysis, as well as lipid and protein metabolism. acs.org Under conditions of metabolic stress, such as hyperglycemia characteristic of diabetes, the production of MG increases, leading to a higher burden of advanced glycation end products (AGEs), including MG-dG adducts. nih.gov

The primary target for MG modification in DNA is the nucleobase deoxyguanosine (dG). nih.gov This reaction forms several adducts, most notably N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG), which exists as two stereoisomers and is considered the principal and most stable MG-dG adduct found in genomic DNA. acs.orgnih.govnih.govnih.gov The presence of CEdG serves as a molecular indicator of dysregulated glucose metabolism and carbonyl stress. proquest.com

This accumulation of DNA damage contributes to metabolic dysregulation in a feedback loop. For instance, hyperglycemia not only increases the formation of MG-dG adducts but can also impair the cellular machinery responsible for their removal. nih.gov Research has shown that high glucose levels can decrease the expression of proteins involved in the nucleotide excision repair (NER) pathway, a key DNA repair mechanism. nih.gov This suppression of repair capacity leads to the persistence and accumulation of MG-dG adducts, further compromising genomic integrity and cellular function. nih.gov The modification of proteins by MG also disrupts their function, affecting enzymes critical for glycolysis, protein synthesis, and kinase signaling, thereby exacerbating the state of metabolic imbalance. nih.gov

Mechanistic Links to Endothelial Cell Dysfunction

MG-dG adducts are not merely markers of damage but are active participants in promoting vascular pathology, particularly endothelial cell dysfunction (ECD), a known precursor to diseases like diabetic kidney disease. nih.gov The nucleoside adducts CEdG (from DNA) and its RNA equivalent N2-(1-carboxyethyl)-guanosine (CEG) have been identified as direct drivers of this process. nih.gov

The primary mechanism linking these adducts to ECD is their interaction with the Receptor for Advanced Glycation End Products (RAGE), a multi-ligand cell surface receptor expressed on endothelial cells. nih.govfrontiersin.orgmdpi.com Binding of CEdG and CEG to RAGE initiates a cascade of downstream signaling events that disrupt endothelial homeostasis. nih.gov This activation triggers inflammatory pathways, leading to a significant upregulation in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov The increased presence of these adhesion molecules on the endothelial surface facilitates enhanced monocyte adhesion, a critical step in the development of atherosclerotic plaques. nih.gov

Furthermore, RAGE activation by MG adducts stimulates the production of intracellular reactive oxygen species (ROS), contributing to oxidative stress. nih.govnih.govfrontiersin.org This signaling cascade also impairs the function of endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone and health, and increases the permeability of the endothelial barrier. nih.govresearchgate.net Research using primary human umbilical vein endothelial cells (HUVECs) has demonstrated that exposure to CEdG and CEG induces these dysfunctional phenotypes, which can be mitigated by a RAGE inhibitor, confirming the central role of this receptor pathway. nih.gov

| Observed Effect | Mechanism | Pathophysiological Consequence | Reference |

|---|---|---|---|

| Increased Monocyte Adhesion | Upregulation of adhesion molecules ICAM-1 and VCAM-1 via RAGE signaling. | Promotes vascular inflammation and atherosclerosis. | nih.gov |

| Increased ROS Production | Activation of downstream signaling cascades following RAGE engagement. | Induces oxidative stress, damaging cellular components. | nih.govnih.govfrontiersin.org |

| Increased Endothelial Permeability | Disruption of endothelial barrier integrity. | Contributes to vascular leakage and tissue damage. | nih.govresearchgate.net |

| Impaired Endothelial Homeostasis | Decreased expression and phosphorylation of endothelial nitric oxide synthase (eNOS). | Reduces nitric oxide bioavailability, impairing vasodilation and vascular health. | nih.govresearchgate.net |

Pathways of Genomic Damage in Carcinogenesis

The formation of MG-dG adducts represents a significant threat to genomic stability and is a plausible pathway contributing to carcinogenesis. nih.govnih.govnih.gov These adducts are mutagenic because their presence on the DNA template can be misread by DNA polymerases during replication. nih.govnih.govoup.com

The primary mutagenic outcome of CEdG is the induction of base pair substitutions, particularly G:C to T:A and G:C to C:G transversions. nih.govnih.gov This miscoding occurs because the bulky CEdG lesion distorts the DNA helix, leading to improper pairing with incoming nucleotides. nih.govoup.com For example, studies with DNA polymerases have shown a preferential incorporation of purine (B94841) nucleotides (dATP or dGTP) opposite a CEdG lesion. nih.gov

Beyond point mutations, MG can induce more complex and highly toxic forms of DNA damage. These include the formation of DNA interstrand crosslinks and DNA-protein crosslinks. oup.com Such lesions are particularly deleterious as they can completely block the progression of replication forks, leading to stalled replication, the formation of double-strand breaks, and large-scale chromosomal instability, including whole chromosome loss. oup.comoup.com

To counteract this damage, cells employ a range of DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR). nih.gov The specific pathway utilized depends on the nature of the adduct and the extent of the helix distortion. nih.gov If these repair systems are overwhelmed by high levels of adduct formation or are deficient, as can occur in some cancers, the accumulation of mutations and genomic damage can drive the initiation and progression of cancer. mdpi.comresearchgate.net

| Type of Damage | Molecular Mechanism | Consequence for Genomic Integrity | Reference |

|---|---|---|---|

| Base Pair Substitution | Miscoding by DNA polymerase during replication, leading to G→T and G→C transversions. | Point mutations in critical genes (oncogenes, tumor suppressors). | nih.govnih.govoup.com |

| DNA Interstrand Crosslinks | Covalent linkage of the two strands of the DNA helix by an MG-derived bridge. | Blocks DNA replication and transcription, can lead to double-strand breaks. | oup.com |

| DNA-Protein Crosslinks | Covalent linkage of DNA to nearby proteins (e.g., histones, polymerases). | Impairs DNA replication, transcription, and repair processes. | oup.com |

| Chromosomal Instability | Accumulation of unrepaired lesions and double-strand breaks from stalled replication. | Aneuploidy (loss or gain of whole chromosomes) and other chromosomal aberrations. | oup.com |

Interplay with Oxidative Stress in Disease Pathogenesis

A critical aspect of the pathophysiology of MG-dG adducts is their intricate and bidirectional relationship with oxidative stress. nih.govfrontiersin.orgnih.gov This interplay creates a self-perpetuating cycle that drives cellular damage and contributes to the pathogenesis of numerous chronic diseases.

The formation of MG-dG adducts and other AGEs promotes oxidative stress. frontiersin.orgnih.gov As described previously, the binding of these adducts to the RAGE receptor triggers intracellular signaling pathways, such as the activation of the transcription factor NF-κB, which in turn upregulates the production of ROS by enzymes like NADPH oxidase. nih.govfrontiersin.orgflinders.edu.au This RAGE-mediated ROS generation is a key mechanism by which metabolic dysfunction leads to a state of chronic inflammation and oxidative damage in tissues. nih.govdiabetesjournals.org

Conversely, a cellular environment characterized by high oxidative stress can exacerbate the formation and impact of MG-dG adducts. ROS, such as the hydroxyl radical, can directly damage DNA, creating lesions like 8-oxo-dG. mdpi.com Furthermore, oxidative stress drives lipid peroxidation, a process that generates other reactive aldehydes capable of forming their own DNA adducts, such as M1dG from malondialdehyde. nih.govscispace.com This creates a complex milieu of DNA damage that can overwhelm cellular repair capacity. mdpi.com The mitochondria are a major source of endogenous ROS and are particularly susceptible to oxidative damage. nih.gov Studies have shown that increased mitochondrial ROS leads to significantly higher levels of DNA adducts within mitochondrial DNA, linking mitochondrial dysfunction directly to genomic damage and disease. nih.govresearchgate.net This vicious cycle, where metabolic byproducts cause oxidative stress and oxidative stress enhances molecular damage, is a central mechanism in the progression of diabetes, cardiovascular disease, and neurodegeneration. nih.govmdpi.com

Q & A

Q. What statistical methods are recommended for comparing this compound levels between experimental groups?

- Methodological Answer :

- Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data.

- Non-parametric alternatives : Apply Kruskal-Wallis tests for skewed distributions .

- Effect size reporting : Include Cohen’s d or Hedges’ g to quantify differences beyond p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.